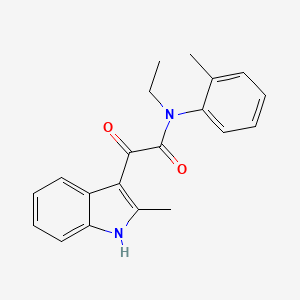
N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide, also known as EMMA, is a novel compound that has recently gained attention in the scientific community due to its potential applications in research. EMMA is a small molecule that belongs to the class of indole-2-carboxamide derivatives, and it has been shown to possess a wide range of biological activities.
作用机制
The exact mechanism of action of N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of several enzymes involved in inflammation and cancer progression, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). In addition, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant response genes. The precise molecular targets of this compound are still being investigated, and further research is needed to fully understand its mechanism of action.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various models of research. For example, this compound has been shown to reduce the production of inflammatory cytokines in vitro, and it has also been shown to reduce oxidative stress in animal models of disease. In addition, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. These effects suggest that this compound may have potential therapeutic applications in a wide range of diseases.
实验室实验的优点和局限性
One of the major advantages of N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide is its relatively simple synthesis, which makes it readily available for research purposes. In addition, this compound has been shown to possess a wide range of biological activities, which makes it a versatile compound for studying various disease models. However, one limitation of this compound is its limited solubility in water, which may make it difficult to use in certain experimental settings. In addition, further research is needed to fully understand the safety and toxicity profile of this compound.
未来方向
There are several future directions for research on N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide. One area of research is to further elucidate the mechanism of action of this compound and identify its molecular targets. In addition, further studies are needed to investigate the safety and toxicity profile of this compound, particularly in animal models. Another area of research is to explore the potential therapeutic applications of this compound in various disease models, including cancer, inflammation, and neurodegenerative diseases. Finally, further studies are needed to optimize the synthesis of this compound and develop new analogs with improved properties.
合成方法
The synthesis of N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide has been described in the literature. Briefly, the compound can be prepared by reacting 2-methyl-1H-indole-3-carboxylic acid with 2-methylphenylhydrazine to form the corresponding hydrazide. The hydrazide can then be reacted with ethyl chloroacetate to form the final product, this compound. The synthesis of this compound is relatively straightforward and can be carried out using standard organic chemistry techniques.
科学研究应用
N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound has been studied in various in vitro and in vivo models, and it has shown promising results in several areas of research. For example, this compound has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to reduce inflammation in animal models of arthritis. In addition, this compound has been shown to possess neuroprotective effects in animal models of Parkinson's disease.
属性
IUPAC Name |
N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-4-22(17-12-8-5-9-13(17)2)20(24)19(23)18-14(3)21-16-11-7-6-10-15(16)18/h5-12,21H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHDCLIUJRYKSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

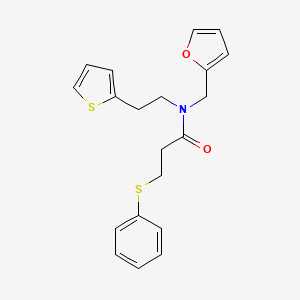
![2-Cyclopropyl-5-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2455346.png)


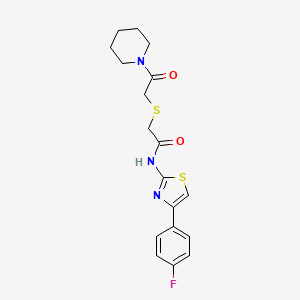
![4-tert-butyl-N-[(2-chlorophenyl)carbamothioyl]benzamide](/img/structure/B2455354.png)
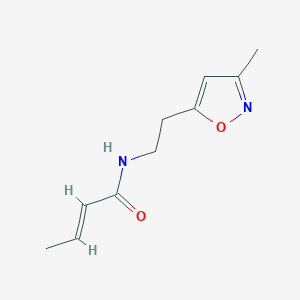
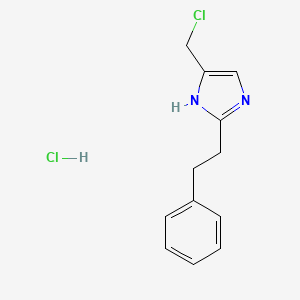
![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl phenyl sulfone](/img/structure/B2455358.png)


![5-[(4-bromophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2455362.png)
![2-Ethoxy-4-(5-methyl-6-(phenylcarbamoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2455364.png)
